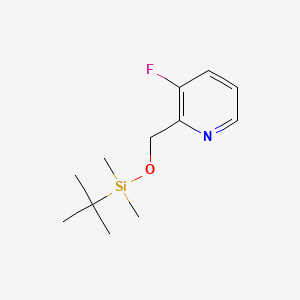
2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine: is an organosilicon compound that features a tert-butyl group, a fluoropyridine moiety, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane typically involves the reaction of 3-fluoropyridine with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-fluoropyridine+tert-butyl-dimethylsilyl chloridetriethylaminetert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine can undergo oxidation reactions, particularly at the silicon center, forming silanols or siloxanes.
Substitution: The fluoropyridine moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and silanol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Substitution: Substituted pyridines.
Hydrolysis: Alcohols and silanols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(((Tert-butyldimethylsilyl)oxy)methyl)-3-fluoropyridine is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and silicon-containing molecules.
Biology and Medicine: The compound’s fluoropyridine moiety makes it a candidate for the development of pharmaceuticals, as fluorine atoms can significantly alter the biological activity and metabolic stability of drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the silicon and fluorine atoms.
Wirkmechanismus
The mechanism of action of tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In biological systems, the fluoropyridine moiety can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The silicon atom can also influence the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl-[(3-chloropyridin-2-yl)methoxy]-dimethylsilane
- Tert-butyl-[(3-bromopyridin-2-yl)methoxy]-dimethylsilane
- Tert-butyl-[(3-iodopyridin-2-yl)methoxy]-dimethylsilane
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane imparts unique properties such as increased metabolic stability and altered electronic effects compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorine-containing compound may exhibit different reactivity patterns in nucleophilic substitution reactions compared to its halogenated counterparts.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on the halogen present, with the fluorine derivative often preferred in pharmaceutical research due to its favorable properties.
Eigenschaften
IUPAC Name |
tert-butyl-[(3-fluoropyridin-2-yl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNOSi/c1-12(2,3)16(4,5)15-9-11-10(13)7-6-8-14-11/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVAFHPDHFSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNOSi |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














